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Executive Summary
GV150013X, also known as gavestinel or GV150526, is a selective, non-competitive antagonist

of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action is the

specific blockade of the glycine co-agonist binding site on the GluN1 subunit of the NMDA

receptor complex.[3] Developed as a neuroprotective agent, gavestinel showed promise in

preclinical models of ischemic stroke by reducing infarct volume.[1][4] However, subsequent

large-scale Phase III clinical trials in acute ischemic stroke patients, namely the GAIN

International and GAIN Americas trials, failed to demonstrate clinical efficacy, leading to the

discontinuation of its development for this indication.[2][5][6] This guide provides a detailed

overview of the molecular mechanism, preclinical data, and relevant experimental

methodologies for gavestinel.

Core Mechanism of Action: NMDA Receptor Glycine
Site Antagonism
The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission

and synaptic plasticity.[7] For the channel to open, it requires the binding of both the

neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine,

to the GluN1 subunit.[8] Gavestinel functions by binding to this glycine site, thereby preventing

the conformational change required for channel activation, even in the presence of glutamate.
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[3] This non-competitive antagonism inhibits the influx of Ca²⁺ ions, which, in pathological

conditions like ischemic stroke, can reach excessive levels and trigger excitotoxic neuronal

death.[3][8]

Signaling Pathway
Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive

glutamate release leads to overactivation of NMDA receptors. This results in a massive influx of

Ca²⁺, initiating downstream signaling cascades that lead to neuronal damage and apoptosis.

Gavestinel, by blocking the glycine site, prevents this channel opening and subsequent Ca²⁺

overload.
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Caption: Mechanism of action of Gavestinel in preventing excitotoxicity.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies of gavestinel.

Table 1: Preclinical Binding Affinity and Efficacy
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Parameter Value Species Assay/Model Reference

pKi 8.5 Not Specified
Radioligand

Binding Assay
[3]

Neuroprotection

84% reduction in

ischemic volume

(T2W MRI)

Rat
MCAO (pre-insult

admin.)
[4]

72% reduction in

ischemic volume

(DW MRI)

Rat
MCAO (pre-insult

admin.)
[4]

48% reduction in

ischemic volume

(T2W MRI)

Rat
MCAO (6h post-

insult admin.)
[4]

45% reduction in

ischemic volume

(DW MRI)

Rat
MCAO (6h post-

insult admin.)
[4]

Table 2: Clinical Trial Dosing Regimens (GAIN Trials)
Trial Phase

Loading
Dose

Maintenanc
e Dose

Duration
Patient
Population

Reference

Phase II 800 mg (i.v.)

200 mg or

400 mg every

12h

3 days Acute Stroke [9][10]

Phase III 800 mg (i.v.)
200 mg every

12h (5 doses)
3 days

Acute

Ischemic

Stroke (<6h

onset)

[2][6]

Experimental Protocols
Detailed proprietary protocols for gavestinel are not publicly available. The following sections

describe standardized, plausible methodologies for the key experiments cited.
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Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of gavestinel for

the NMDA receptor glycine site.

1. Membrane Preparation
(e.g., from rat cortical tissue)

2. Incubation
- Membrane Prep

- Radioligand (e.g., [³H]glycine)
- Varying [Gavestinel]

3. Separation
(Rapid vacuum filtration over GF/B filters)

4. Quantification
(Scintillation counting of filter-bound radioactivity)

5. Data Analysis
(Non-linear regression to determine IC₅₀,

Cheng-Prusoff equation for Ki)

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

Receptor Source: Membranes are prepared from a relevant tissue source, such as the

cerebral cortex of Sprague-Dawley rats, which has a high density of NMDA receptors.[11]

Radioligand: A radiolabeled ligand that specifically binds to the glycine site, such as

[³H]glycine or a more specific radiolabeled antagonist, is used at a fixed concentration
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(typically at or below its Kd value).

Competitive Binding: The membrane preparation is incubated with the radioligand and a

range of concentrations of unlabeled gavestinel.

Assay Conditions: Incubation is carried out in an appropriate buffer at a controlled

temperature (e.g., room temperature) until equilibrium is reached.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters. The filters trap the membranes with bound radioligand.[12]

Quantification: The radioactivity trapped on the filters is measured using a scintillation

counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of gavestinel. A non-linear regression analysis is used to determine the IC₅₀

(the concentration of gavestinel that inhibits 50% of the specific binding of the radioligand).

The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff

equation.[13]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes a common method for inducing focal cerebral ischemia in rats to model

human stroke.

Methodology:

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[14]

Anesthesia: Animals are anesthetized (e.g., with isoflurane) and body temperature is

maintained at 37°C.[14]

Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and

internal carotid artery (ICA) are exposed. A nylon monofilament with a silicon-coated tip is

introduced into the ECA and advanced into the ICA to occlude the origin of the middle

cerebral artery (MCA).[15][16]
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Drug Administration: Gavestinel (e.g., 3 mg/kg) or placebo is administered intravenously at a

specified time point (e.g., before occlusion or at a set time after occlusion, such as 6 hours).

[4]

Occlusion/Reperfusion: The filament is either left in place for permanent occlusion or

withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.

Outcome Assessment (e.g., at 24 hours):

Infarct Volume Measurement: Animals are euthanized, and brains are sectioned. The

sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable

tissue red, leaving the infarcted area white. The infarct volume is then quantified using

image analysis software.[15]

MRI Analysis: In vivo T2-weighted (T2W) and diffusion-weighted (DW) magnetic

resonance imaging can be used to measure the ischemic lesion volume at various time

points.[4]

Conclusion
Gavestinel (GV150013X) is a well-characterized NMDA receptor antagonist with a specific

mechanism of action at the glycine co-agonist site. While it demonstrated significant

neuroprotective effects in preclinical animal models of stroke, these findings did not translate

into clinical benefit in human trials. The discordance between preclinical promise and clinical

failure underscores the challenges in developing neuroprotective agents for acute ischemic

stroke. The data and methodologies presented in this guide provide a comprehensive technical

overview for researchers in the field of neuropharmacology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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